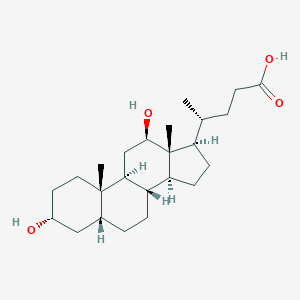

3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid

描述

12-Epideoxycholic acid is a cholanoid.

生化分析

Biochemical Properties

Lagodeoxycholic acid is a more hydrophilic epimer of deoxycholic acid . It is transported and metabolized similarly to other dihydroxy bile acids but is much less toxic than deoxycholic acid . The taurine conjugate of lagodeoxycholic acid is moderately well transported by the perfused rat ileum .

Cellular Effects

Lagodeoxycholic acid has been hypothesized to be less hepatotoxic than deoxycholic acid . After 3 weeks of lagodeoxycholic acid ingestion, liver test results and liver appearance were normal .

Molecular Mechanism

The molecular mechanism of lagodeoxycholic acid involves its transport and metabolism in the rat, rabbit, and hamster . In the rabbit, hepatic biotransformation of lagodeoxycholic acid was limited to conjugation with glycine .

Temporal Effects in Laboratory Settings

When lagodeoxycholic acid was instilled in the rabbit colon, it was absorbed as such although within hours it was progressively epimerized by bacteria to deoxycholic acid . When injected intravenously and allowed to circulate enterohepatically, lagodeoxycholic acid was largely epimerized to deoxycholic acid in 24 hours .

Dosage Effects in Animal Models

The dosage effects of lagodeoxycholic acid in animal models have not been extensively studied. It has been administered for 3 weeks at a dose of 180 ccmol/day (0.1% by weight of a chow diet; 2-4 times the endogenous bile acid synthesis rate) .

Metabolic Pathways

Lagodeoxycholic acid is involved in the bile acid metabolic pathway . It is synthesized and then transported and metabolized in the rat, rabbit, and hamster .

Transport and Distribution

Lagodeoxycholic acid is well transported by the liver in rats and hamsters with biliary fistulas . The taurine conjugate of lagodeoxycholic acid is moderately well transported by the perfused rat ileum .

生物活性

3alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid (also known as a bile acid derivative) has garnered attention for its potential biological activities, particularly in relation to metabolic processes and therapeutic applications. This compound is part of a larger class of bile acids that play significant roles in lipid metabolism, signaling pathways, and cellular health.

Chemical Structure and Properties

The molecular formula of this compound is C24H40O4. Its structure features hydroxyl groups at the 3α and 12β positions, which are critical for its biological activity and interaction with various receptors.

1. Metabolic Effects

Research indicates that bile acids, including this compound, influence metabolic processes significantly. A study examining microbial metabolic changes in permafrost revealed that this compound was associated with various metabolites driving microbial activity under different thermal conditions . The ability of this compound to modulate microbial communities suggests its role in biogeochemical cycles and potential applications in environmental biotechnology.

2. Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of bile acid derivatives in models of neurodegenerative diseases such as Parkinson's Disease. Specifically, compounds similar to this compound have been shown to enhance mitochondrial function in fibroblasts derived from patients with Parkinson’s Disease . This suggests that such compounds could serve as therapeutic agents by promoting cellular health and resilience against neurodegeneration.

3. Receptor Activation

The compound has also been investigated for its interaction with bile acid receptors such as Farnesoid X receptor (FXR) and G protein-coupled receptor TGR5. These receptors are pivotal in regulating metabolic pathways and energy homeostasis. Modifications to the bile acid structure can lead to selective receptor activation, which may enhance therapeutic efficacy for metabolic disorders .

Case Study 1: Mitochondrial Function Enhancement

In a controlled study, fibroblasts from patients with sporadic or LRRK2 mutant Parkinson's Disease were treated with various bile acid derivatives. The results indicated that certain derivatives significantly boosted mitochondrial function compared to standard treatments like ursodeoxycholic acid (UDCA). Notably, the tested compounds achieved these effects at lower concentrations, suggesting a higher potency and potential for reduced side effects .

Case Study 2: Microbial Metabolism in Permafrost

A comprehensive analysis of microbial communities in thawing permafrost demonstrated the role of this compound in influencing microbial metabolic pathways. The study utilized advanced metabolomics techniques to profile changes in microbial activity under varying temperature conditions, revealing significant shifts in metabolite production linked to this bile acid derivative .

Research Findings Summary Table

| Study | Focus | Findings | Implications |

|---|---|---|---|

| Study on Microbial Metabolism | Permafrost thaw | Identified shifts in microbial metabolites associated with this compound | Potential applications in environmental management |

| Neuroprotection Study | Parkinson's Disease | Enhanced mitochondrial function at lower concentrations than UDCA | Possible therapeutic candidate for neurodegenerative diseases |

| Receptor Activation Research | Bile Acid Receptors | Selective activation of FXR and TGR5 by modified bile acids | Insights into treatment strategies for metabolic disorders |

科学研究应用

Biochemical Roles

Deoxycholic acid is primarily involved in the digestion and absorption of fats in the intestine. It serves several critical functions:

- Emulsification of Fats : As a bile acid, it aids in the emulsification of dietary fats, enhancing their absorption through the intestinal lining.

- Cholesterol Metabolism : Deoxycholic acid is involved in cholesterol metabolism and can influence cholesterol levels by promoting its excretion through bile .

- Gut Microbiota Modulation : Recent studies indicate that bile acids, including deoxycholic acid, can modulate gut microbiota composition, which may have implications for metabolic health .

Therapeutic Applications

Deoxycholic acid has several therapeutic applications:

- Fat Dissolution : It is used in cosmetic procedures to reduce submental fat (double chin) through injections. The FDA approved Kybella (a formulation of deoxycholic acid) for this purpose .

- Treatment of Gallstones : Deoxycholic acid can aid in the dissolution of cholesterol gallstones by altering the solubility of cholesterol in bile .

- Potential Antimicrobial Effects : Some research suggests that deoxycholic acid may exhibit antimicrobial properties against certain pathogens, which could be beneficial in treating infections .

Case Studies and Research Findings

Numerous studies have documented the effects and applications of deoxycholic acid:

化学反应分析

Oxidation Reactions

The hydroxyl groups at positions 3α and 12β undergo oxidation to form ketones under controlled conditions.

-

3-Keto derivative formation :

Oxidation of the 3α-hydroxyl group using potassium permanganate (KMnO₄) or other oxidizing agents yields 3-keto-12β-hydroxy-5β-cholan-24-oic acid .

-

12-Keto derivative formation :

Selective oxidation of the 12β-hydroxyl group remains challenging due to steric hindrance, but enzymatic pathways involving cytochrome P450 (CYP) isoforms enable site-specific modifications .

Reduction Reactions

Reduction is employed to regenerate hydroxyl groups from keto intermediates or modify existing functional groups.

-

Sodium borohydride (NaBH₄) reduction :

The 3-keto group can be reduced back to a hydroxyl group using NaBH₄, as demonstrated in the synthesis of 3α,12β-dihydroxy derivatives from 3-keto precursors .

Substitution and Functionalization

The carboxylic acid group at position 24 participates in conjugation reactions typical of bile acids.

-

Amino acid conjugation :

Reacts with glycine or taurine to form glycocholic or taurocholic acid analogs, enhancing water solubility for biological transport .

-

Esterification :

Forms esters with alcohols (e.g., methyl ester) under acidic conditions, often used to modify bioavailability .

Enzymatic Modifications

Hepatic and microbial enzymes drive site-specific reactions:

| Enzyme | Reaction Type | Product |

|---|---|---|

| Cytochrome P450 | 7α-Hydroxylation | 3α,7α,12β-Trihydroxy derivative |

| Gut microbiota | Deconjugation | Free acid form |

Comparative Reactivity with Structural Analogs

The 12β-hydroxyl group confers unique reactivity compared to other bile acids:

Mechanistic Insights

-

Steric effects : The 12β-hydroxyl group’s axial orientation hinders electrophilic attacks, reducing oxidation rates compared to 12α-epimers .

-

Solubility : Amphiphilic nature enables micelle formation, influencing reaction kinetics in aqueous environments .

Key Research Findings

-

Synthetic pathways : Dimethyl ketal protection of the 3-keto group enables selective reduction of 7- or 12-oxo derivatives to produce dihydroxy analogs .

-

Biological activity : Structural isomerism (e.g., 3α,12β vs. 3β,12α) significantly impacts receptor binding and metabolic effects, as shown in colon cancer cell studies .

属性

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-MFSKYVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258025 | |

| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,12b-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

570-62-7 | |

| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha, 12beta-Dihydroxy-5beta-cholanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,12b-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of lagodeoxycholic acid compare to other bile acids, and what is its impact on solubility?

A2: Lagodeoxycholic acid is an epimer of deoxycholic acid, differing only in the orientation of the hydroxyl group at the C-12 position []. This seemingly small structural difference significantly impacts solubility. While both are classified as less soluble, unconjugated bile acids, the calcium salt of lagodeoxycholic acid exhibits slightly higher solubility compared to deoxycholic acid []. Research indicates that the number and orientation of hydroxyl groups on the bile acid molecule directly influence the solubility of its calcium salts [].

Q2: Has lagodeoxycholic acid been investigated for potential biological effects?

A3: While research on lagodeoxycholic acid is limited compared to other bile acids, some studies have explored its potential biological effects. For example, research in [] and [] investigated the metabolism, transport, and effects of chronic feeding of lagodeoxycholic acid, aiming to understand its potential role in physiological processes and disease.

Q3: Are there specific analytical methods to study lagodeoxycholic acid?

A4: Analytical methods for characterizing and quantifying bile acids like lagodeoxycholic acid often involve chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) []. These methods can be coupled with mass spectrometry (MS) for enhanced sensitivity and specificity in complex biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。